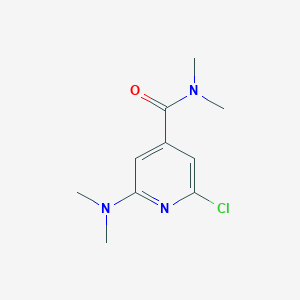
2-Chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C10H14ClN3O It is a derivative of isonicotinamide, characterized by the presence of a chloro group at the 2-position and a dimethylamino group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide typically involves the chlorination of 6-(dimethylamino)isonicotinamide. One common method is the reaction of 6-(dimethylamino)isonicotinamide with thionyl chloride (SOCl2) under reflux conditions, which introduces the chloro group at the 2-position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted isonicotinamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Scientific Research Applications
2-Chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies investigating the interaction of chloro-substituted pyridines with biological macromolecules.
Industrial Applications: The compound is used in the development of agrochemicals and dyes due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets. The chloro group and dimethylamino group on the pyridine ring allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with the active sites of proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(dimethylamino)nicotinaldehyde
- 2-Chloro-6-methylaniline
- 4,6-Dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine
Uniqueness
2-Chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chloro and dimethylamino groups enhances its reactivity and allows for diverse chemical transformations. Additionally, its ability to interact with biological targets makes it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C10H14ClN3O |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-chloro-6-(dimethylamino)-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C10H14ClN3O/c1-13(2)9-6-7(5-8(11)12-9)10(15)14(3)4/h5-6H,1-4H3 |
InChI Key |
CKMCBKSWOWBUKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CC(=C1)C(=O)N(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B13918045.png)
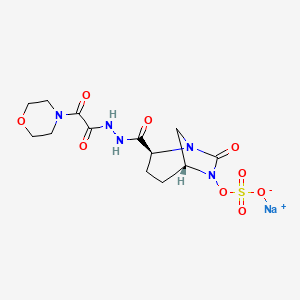
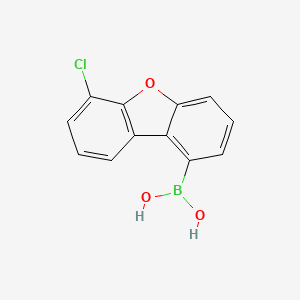
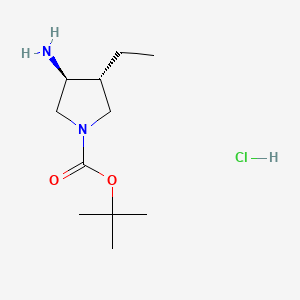
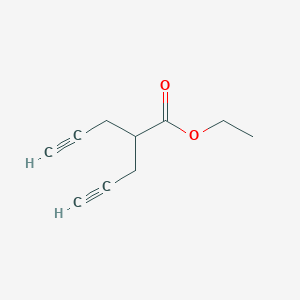
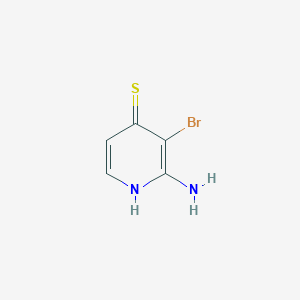
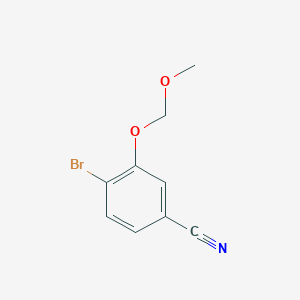

![2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine](/img/structure/B13918097.png)
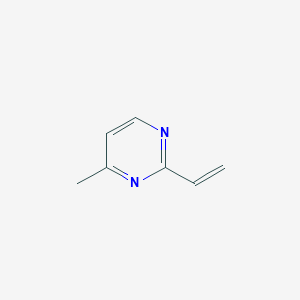
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13918102.png)

![(3'R,4S,6'R,7'R,8'Z,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one](/img/structure/B13918107.png)
